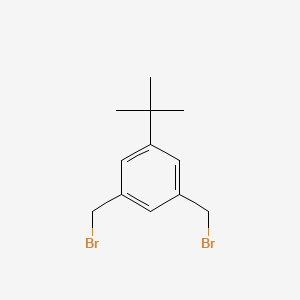
1,3-Bis(bromomethyl)-5-tert-butylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(bromomethyl)-5-tert-butylbenzene is a useful research compound. Its molecular formula is C12H16Br2 and its molecular weight is 320.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Synthesis
- Intermediate for Macrocycles : The compound is primarily used as an intermediate in the formation of macrocyclic compounds through nucleophilic substitution reactions. This application is significant in the synthesis of complex organic molecules with potential pharmaceutical properties.
- Reactivity with Nucleophiles : The bromomethyl groups can react with various nucleophiles such as amines and alcohols, leading to the formation of derivatives with different biological activities. This property is particularly useful in medicinal chemistry for developing new therapeutic agents.
-
Synthesis of Biologically Active Molecules :
- It has been involved in the synthesis of steroid sulfatase inhibitors.
- The compound has also been used in the development of short cationic antimicrobial peptides, which are important for combating antibiotic resistance.
Case Study 1: Macrocyclic Compound Formation
A study demonstrated the use of 1,3-bis(bromomethyl)-5-tert-butylbenzene as a precursor for synthesizing macrocyclic compounds. The research highlighted its efficiency in forming stable cyclic structures that exhibit enhanced biological activity compared to linear analogs.
Case Study 2: Antimicrobial Peptide Synthesis
Research focused on synthesizing cationic antimicrobial peptides using this compound as a key intermediate. The findings indicated that derivatives formed from this compound showed significant antimicrobial activity against various pathogens.
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The bromomethyl groups undergo nucleophilic displacement with various nucleophiles under controlled conditions:
Mechanistic Insight : The reaction with isobutyronitrile involves deprotonation by n-BuLi to generate a carbanion, which displaces bromide via an SN2 mechanism . Steric hindrance from the tert-butyl group slows kinetics but enhances regioselectivity.
Cross-Coupling Reactions
The compound serves as a precursor for organometallic intermediates:
Key Observation : Grignard formation requires extended reflux due to steric bulk, but subsequent transmetallation with ZnCl₂ enables efficient palladium-catalyzed cross-coupling .
Polymerization and Network Formation
The bifunctional bromide sites enable structural cross-linking:
| Monomer | Conditions | Product | Application |
|---|---|---|---|
| DABCO (1,4-diazabicyclo[2.2.2]octane) | DMA, 95°C | DABCO-pillared porous material | Gas storage |
Structural Analysis : The tert-butyl groups create hydrophobic pockets in the polymer matrix, enhancing CO₂ adsorption capacity .
Comparative Reactivity
Reactivity trends relative to analogs:
| Compound | Key Structural Difference | Reaction Rate (vs Reference) |
|---|---|---|
| 1,3-Bis(bromomethyl)-5-tert-butylbenzene | tert-butyl group | 1× (reference) |
| 1,3-Bis(bromomethyl)benzene | No tert-butyl | 3.2× faster in SN2 |
| 1-Bromo-3,5-di-tert-butylbenzene | Single Br site | Limited cross-linking |
Steric Effects : The tert-butyl group reduces reaction rates by 68–72% compared to unsubstituted analogs but improves thermal stability of products .
Propriétés
Numéro CAS |
64726-28-9 |
|---|---|
Formule moléculaire |
C12H16Br2 |
Poids moléculaire |
320.06 g/mol |
Nom IUPAC |
1,3-bis(bromomethyl)-5-tert-butylbenzene |
InChI |
InChI=1S/C12H16Br2/c1-12(2,3)11-5-9(7-13)4-10(6-11)8-14/h4-6H,7-8H2,1-3H3 |
Clé InChI |
OHACYDZJVSOZTL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)CBr)CBr |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















